molecular formula C7H14O B047985 Cyclohexylmethanol CAS No. 100-49-2

Cyclohexylmethanol

Cat. No. B047985
CAS RN: 100-49-2
M. Wt: 114.19 g/mol
InChI Key: VSSAZBXXNIABDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclohexylmethanol and its derivatives can be synthesized through various methods. For example, the first enantiocontrolled synthesis of polyoxygenated cyclohexenylmethanol dibenzoates, including naturally occurring compounds like (–)-zeylenol and (+)-pipoxide, was achieved to confirm, revise, or disprove their proposed structures (Hiroya & Ogasawara, 2000). Another approach for synthesizing cyclohexenemethanols, such as (+)-epiepoxydon and (−)-phyllostine, involved a stereo- and enantio-controlled method using a chiral cyclohexadienol synthon (Kamikubo, Hiroya, & Ogasawara, 1996).

Molecular Structure Analysis

The molecular structure of cyclohexylmethanol derivatives has been extensively studied. For instance, the structural characterization of cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate revealed intricate details about its crystal structure and stabilization through hydrogen bonds (Li, Liang, & Pan, 2017).

Chemical Reactions and Properties

Cyclohexylmethanol undergoes various chemical reactions, reflecting its diverse chemical properties. For example, the compound trans-4-(4'-methylphenyl)cyclohexylmethanol was synthesized through a multi-step process involving Grignard reaction and catalytic hydrogenation, showcasing its potential as an intermediate for liquid crystal compounds (Li Hong-sheng, 2009).

Physical Properties Analysis

The physical properties of cyclohexylmethanol and its derivatives are essential for their application in various domains. Studies on cyclohexene hydrocarbomethoxylation underline the influence of reaction conditions on product yields, demonstrating the importance of understanding these properties (Ordyan, Grigoryan, Avetisyan, & Éidus, 1972).

Chemical Properties Analysis

Investigations into the chemical properties of cyclohexylmethanol reveal its utility in synthetic chemistry. For instance, the Ag-catalyzed stereoselective cyclohexadienyl transfer represents a novel approach for synthesizing arylphenylmethanols, a class of biologically important compounds (Umeda & Studer, 2008).

Scientific Research Applications

  • Drug Intermediates and Detergents : Zhang Jin-sheng (2006) highlights that Cyclohexyl methanol is utilized in drug intermediates, biodegradable detergents, and glycosidation reactions (Zhang, 2006).

  • Synthesis of Organic Compounds : It is used in the synthesis of (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE and its reaction with aldehydes, as described by Huikai Sun et al. (2012) (Sun et al., 2012).

  • Intermediate for Liquid Crystal Compounds : Li Hong-sheng (2009) notes that trans-4-(4'-methylphenyl)cyclohexylmethanol is an important intermediate for multi-ring system liquid crystal compounds with vinylidene linkage (Li, 2009).

  • Aryl Substituted 1,3,5-Triazine Derivatives Synthesis : Feng Xie et al. (2014) found that Cyclohexylmethanol can be used for the dehydrogenative synthesis of aryl substituted 1,3,5-triazine derivatives, which are valuable products challenging to prepare using conventional methods (Xie et al., 2014).

  • Synthesis of Biologically Important Compounds : According to R. Umeda and A. Studer (2008), Cyclohexylmethanol is involved in the Ag-catalyzed stereoselective cyclohexadienyl transfer, leading to the synthesis of arylphenylmethanols (Umeda & Studer, 2008).

  • Synthesis from Olefins : P. Frediani et al. (2007) demonstrated the one-pot synthesis of cyclohexylmethanol from cyclohexene using Co/Ru tandem catalysis, achieving high selectivity and total conversion (Frediani et al., 2007).

  • Methanol Synthesis Catalysts : A. Richard and M. Fan (2017) researched low-pressure methanol synthesis catalysts (NiaInbAl/SiO2), which convert CO2 and renewable H2 to methanol, promoting climate change prevention and sustainable economic development (Richard & Fan, 2017).

  • Antibacterial and Cytotoxic Activities : Marina D. Kolundzic et al. (2016) found that Cyclohexylmethanol extracts from Fomes fomentarius show antibacterial and cytotoxic activities against various bacterial strains and Helicobacter pylori (Kolundzic et al., 2016).

  • Naturally Occurring Polyoxynated Compounds Synthesis : T. Kamikubo et al. (1996) conducted a stereo- and enantio-controlled synthesis of naturally occurring polyoxygenated cyclohexenemethanols (Kamikubo et al., 1996).

Safety And Hazards

Cyclohexylmethanol is combustible and should be kept away from heat, sparks, and open flames. It should be stored in a well-ventilated place and kept cool. Direct contact with skin and eyes should be avoided and personal protective equipment should be worn when handling it .

Future Directions

While specific future directions for Cyclohexylmethanol are not mentioned in the search results, it’s worth noting that it can be used as a starting material for the synthesis of various compounds, indicating its potential for further exploration in chemical synthesis .

properties

IUPAC Name

cyclohexylmethanol
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InChI

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VSSAZBXXNIABDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CO
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Molecular Formula

C7H14O
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DSSTOX Substance ID

DTXSID3059212
Record name Cyclohexanemethanol
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Molecular Weight

114.19 g/mol
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Physical Description

Liquid with a mild camphor odor; [Merck Index] Colorless viscous liquid; [Alfa Aesar MSDS]
Record name Cyclohexylcarbinol
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Product Name

Cyclohexanemethanol

CAS RN

100-49-2
Record name Cyclohexanemethanol
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Record name Cyclohexylmethanol
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Record name CYCLOHEXANEMETHANOL
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Synthesis routes and methods I

Procedure details

A mixture of (5-(cyclohexylmethoxy)furan-2-yl)methanol and cyclohexylmethanol (0.75 g) and MnO2 (3.16 g, 36.3 mmol) in anhydrous CH2Cl2 (16 mL) was stirred at room temperature for 3 days. The reaction mixture was filtered through Celite and concentrated under reduced pressure. Flash chromatography purification (10%-50% EtOAc—hexanes gradient) gave 5-(cyclohexylmethoxy)furan-2-carbaldehyde with cyclohexylmethanol as an impurity as a light yellow. Yield (0.68 g, 99%); 1H NMR (400 MHz, DMSO-d6) δ 9.20 (s, 1H), 7.52 (d, J=3.8 Hz, 1H), 5.79 (d, J=3.8 Hz, 1H), 4.03 (d, J=5.8 Hz, 2H), 1.55-1.80 (m, 6H), 0.96-1.25 (m, 5H).
Name
(5-(cyclohexylmethoxy)furan-2-yl)methanol
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0.75 g
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16 mL
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Quantity
3.16 g
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), 1.4 parts per hour of a 60 percent strength by weight solution of 1-hydroxymethyl-hexahydro-benzaldehyde in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.42 part of 1-hydroxymethyl-hexahydrobenzaldehyde per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol and small amounts of hexahydrobenzyl alcohol and 1-hydroxymethyl-hexahydrobenzaldehyde, 1,1-di-hydroxymethylcyclohexane, of boiling point 120°-122° C./3 mbar (melting point 90°-92° C.), is obtained in an amount corresponding to 0.8314 part per hour. This is equivalent to a yield of 97.6% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylmethanol
Reactant of Route 2
Cyclohexylmethanol
Reactant of Route 3
Cyclohexylmethanol
Reactant of Route 4
Cyclohexylmethanol
Reactant of Route 5
Cyclohexylmethanol
Reactant of Route 6
Cyclohexylmethanol

Citations

For This Compound
1,090
Citations
X Cao, X Qin, X Wu, Y Guo, L Xu… - Journal of Chemical & …, 2014 - ACS Publications
Measurements on densities (ρ), viscosities (η), and refractive indices (n D ) from (293.15 to 333.15) K and at 0.1 MPa along with the surface tensions (γ) at 298.15 K and 0.1 MPa for …
Number of citations: 41 pubs.acs.org
JN Chen, FM Hsu, HC Wang, CW Wu… - Journal of the …, 2006 - Wiley Online Library
Four series of compounds 1150 containing terminal alicyclic rings such as cyclohexylmethyl, cyclopentylmethyl, cyclobutylmethyl, and cyclopropylmethyl rings were synthesized and …
Number of citations: 2 onlinelibrary.wiley.com
J Zhao, J Wu, Y Dai, X Cheng, H Sun… - Journal of Chemical & …, 2017 - ACS Publications
… For the system of methylcyclohexane with cyclohexylmethanol, the … of cyclohexylmethanol, which leads to the positive values of V m E . When the concentration of cyclohexylmethanol …
Number of citations: 21 pubs.acs.org
J Altnöder, S Oswald, MA Suhm - The Journal of Physical …, 2014 - ACS Publications
The monomers and hydrogen-bonded dimers of benzyl alcohol, cyclohexylmethanol, and 2-methyl-1-propanol are investigated by jet-FTIR spectroscopy, complemented by Raman …
Number of citations: 28 pubs.acs.org
TH Elliott, RCC Tao, RT Williams - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… 1%) of the hydrocarbon aromatized to benzoic acid, probably via cyclohexylmethanol and cyclohexane-carboxylic acid. 3. The pattern of hydroxylation and the various amounts of the …
Number of citations: 29 www.ncbi.nlm.nih.gov
EM Coe, CJ Jones, JA McCleverty - Polyhedron, 1992 - Elsevier
… =W, X=Cl) WITH CYCLOHEXYLMETHANOL, TETRAHYDROPYRAN-2… (0.153 g, 0.3 1 mmol) and cyclohexylmethanol(O.03 … mmol) in place of Mo(NO)LBr* and cyclohexylmethanol(O.04 …
Number of citations: 4 www.sciencedirect.com
I Cibulka, L Hnědkovský - Journal of Chemical & Engineering …, 2009 - ACS Publications
Density data for dilute aqueous solutions of six cyclic alcohols (cyclopentanol, cyclohexanol, cycloheptanol, cyclooctanol, cyclohexylmethanol, and 2-cyclohexylethanol) obtained using …
Number of citations: 6 pubs.acs.org
LH Darling, AK Macbeth, JA Mills - Journal of the Chemical Society …, 1953 - pubs.rsc.org
Mixtures of varying proportions of the epimers of 3-methylcycZohexanecarboxylic acid have been prepared by the hydrogenation of m-toluic acid under different conditions, and by the …
Number of citations: 4 pubs.rsc.org
R Wandas, K Frączek - Polish Journal of Applied Chemistry, 1998 - infona.pl
The experiments of a low-temperature hydrogenation of benzyl alcohol to cyclohexylrnethanol over zeolite-supported ruthenium catalyst have been carried out. The effects of the …
Number of citations: 3 www.infona.pl
HB Henbest, B Nicholls - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
Results. The first compound studied in the bicyclic series was the unsaturated alcohol (V), which may be regarded as a methylene-bridged analogue of the cyclohex-3-en01 that was …
Number of citations: 75 pubs.rsc.org

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